N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c20-26(21,13-5-6-16-17(11-13)24-9-8-23-16)19-12-14(15-3-1-7-22-15)18-4-2-10-25-18/h1-7,10-11,14,19H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGULJLQZXIBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of furan, thiophene, and benzodioxine moieties, contributing to its diverse biological activities. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of various enzymes, including carbonic anhydrase and glycogen synthase kinase 3β (GSK 3β), which are implicated in metabolic disorders and neurodegenerative diseases .
- Receptor Modulation : The compound has shown potential in modulating receptor activity, which can influence cellular signaling pathways related to inflammation and cancer progression .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This activity is likely due to its structural components that facilitate interaction with microbial enzymes or cellular structures.
Anticancer Potential
Research has demonstrated that this compound may possess anticancer properties by inhibiting the proliferation of cancer cells. Its mechanism involves inducing apoptosis and cell cycle arrest in specific cancer cell lines .
Case Studies
- GSK 3β Inhibition : A study highlighted the potential of similar compounds as non-ATP competitive inhibitors of GSK 3β. These inhibitors could be beneficial in treating conditions like Alzheimer's disease and diabetes .
- Topical Applications : Research on related sulfonamide compounds revealed their efficacy as topical agents for ocular hypotension, suggesting potential applications in ophthalmology for this compound as well .
Research Findings
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has demonstrated potential as an antimicrobial and anticancer agent in preliminary studies. Research indicates significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its ability to interact with biological targets may provide pathways for treating conditions such as cancer and infections. Notably, studies have shown that sulfonamides can inhibit specific enzymes involved in disease processes .
Industry
In industrial applications, this compound is being investigated for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties stemming from the furan and thiophene moieties .
The biological activity of this compound is notable for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, contributing to its potential as a lead compound in antibiotic development .
Case Studies and Experimental Findings
Several studies have explored the therapeutic potential of compounds similar to this compound:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, functional groups, and inferred physicochemical properties.
Structural Analogues with Heterocyclic Substitutions
Key Observations :
- Solubility : The thiophene sulfonyl group in may decrease solubility compared to the target compound’s furan-thiophene ethyl chain due to increased hydrophobicity.
- Bioactivity : Chloropyridine in could confer distinct reactivity, such as halogen bonding, absent in the target compound.
Functional Group and Tautomerism Comparisons
- Triazole Derivatives : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms. The target compound’s benzodioxine sulfonamide lacks this tautomerism, suggesting greater conformational rigidity.
- Sulfonamide vs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential heterocycle coupling and sulfonamide formation. Key steps include:
- Nucleophilic substitution to attach the furan and thiophene moieties to the ethyl backbone. Base catalysts like triethylamine or NaOH are used to facilitate this step .
- Sulfonamide linkage via reaction of the benzodioxine sulfonyl chloride intermediate with the primary amine group of the ethyl-heterocycle complex. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are employed to stabilize reactive intermediates .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct signals for furan (δ 6.2–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and benzodioxine (δ 4.2–4.5 ppm for methylene groups) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves the 3D structure, confirming bond angles and dihedral angles between heterocycles. This is critical for validating stereochemical integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ ion matching calculated m/z) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing the compound, given competing side reactions (e.g., oxidation of thiophene)?
- Methodological Answer :
- Solvent selection : Use anhydrous DMF or DCM to minimize hydrolysis of sulfonyl chloride intermediates .
- Temperature control : Maintain reactions at 0–5°C during sulfonamide coupling to suppress thiophene oxidation. For exothermic steps, gradual reagent addition is critical .
- Catalytic additives : Introduce antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5 mol% to stabilize thiophene rings .
- Real-time monitoring : Use thin-layer chromatography (TLC) or inline FTIR to detect side products early .
Q. How can researchers resolve discrepancies between computational predictions (e.g., QSAR models) and experimental bioactivity data for this compound?
- Methodological Answer :
- Validate assay conditions : Ensure compound solubility (e.g., use DMSO with ≤0.1% v/v to avoid micelle formation) and confirm stability via HPLC post-assay .
- Orthogonal assays : Compare results from colorimetric (e.g., MTT assay ) and fluorometric methods to rule out interference from the compound’s heterocyclic aromaticity.
- Molecular dynamics simulations : Reassess docking poses using force fields that account for sulfur-containing heterocycles (e.g., AMBER for thiophene interactions) .
- Metabolite screening : Test for in situ degradation products that may inhibit/activate off-target pathways .
Q. What strategies mitigate challenges in crystallizing this sulfonamide derivative for X-ray studies?
- Methodological Answer :
- Co-crystallization agents : Add small molecules (e.g., triiodobenzene) to promote lattice formation .
- Solvent gradient vapor diffusion : Use 2:1 ethyl acetate/ethanol mixtures to slow nucleation .
- Cryocooling : Flash-cool crystals at 100 K to reduce thermal motion artifacts during data collection with SHELXL .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Phase-solubility diagrams : Measure solubility in buffered solutions (pH 2–12) and correlate with sulfonamide pKa (~10.5). Low solubility at neutral pH is common due to the hydrophobic benzodioxine moiety .
- Co-solvency studies : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
